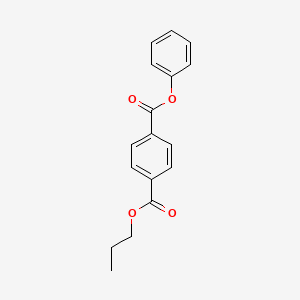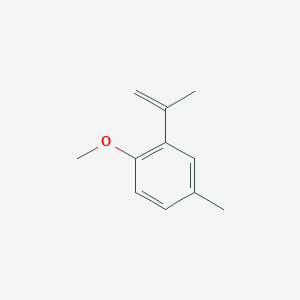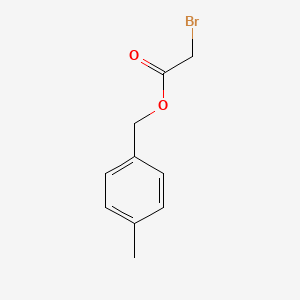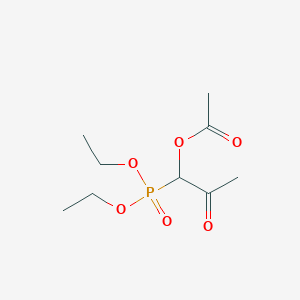
1-(Diethoxyphosphoryl)-2-oxopropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxyphosphoryl)-2-oxopropyl acetate is an organic compound with the molecular formula C8H15O6P. It is a derivative of acetic acid and is characterized by the presence of a diethoxyphosphoryl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate can be synthesized through esterification reactions. One common method involves the reaction of acetic acid with diethyl phosphite in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted esters and phosphonates.
Wissenschaftliche Forschungsanwendungen
1-(Diethoxyphosphoryl)-2-oxopropyl acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Diethoxyphosphoryl)-2-oxopropyl acetate involves its ability to act as a phosphorylating agent. The diethoxyphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This transfer is often mediated by the formation of a phosphonate anion, which can then react with electrophiles to form new bonds .
Vergleich Mit ähnlichen Verbindungen
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
- Methyl diethylphosphonoacetate
Comparison: 1-(Diethoxyphosphoryl)-2-oxopropyl acetate is unique due to its specific ester functional group, which imparts distinct reactivity compared to similar compounds. For instance, triethyl phosphonoacetate is commonly used in the Horner-Wadsworth-Emmons reaction, but this compound offers different reactivity due to its acetate moiety, making it suitable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
64212-58-4 |
|---|---|
Molekularformel |
C9H17O6P |
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
(1-diethoxyphosphoryl-2-oxopropyl) acetate |
InChI |
InChI=1S/C9H17O6P/c1-5-13-16(12,14-6-2)9(7(3)10)15-8(4)11/h9H,5-6H2,1-4H3 |
InChI-Schlüssel |
DKABMXQMHSSXKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(=O)C)OC(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
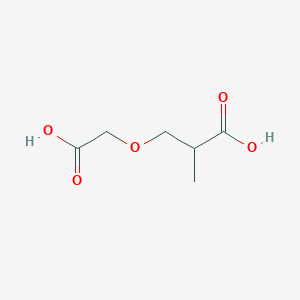



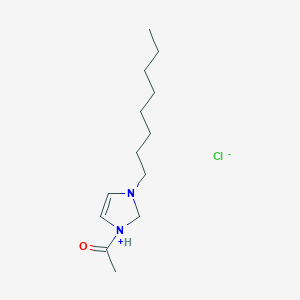
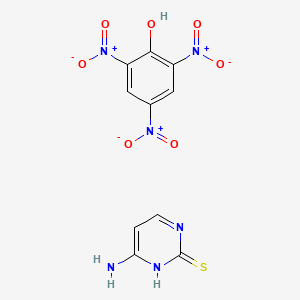
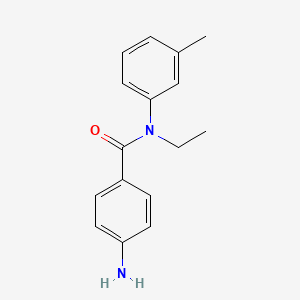
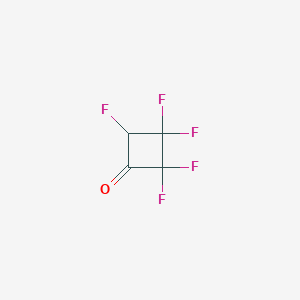
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
